molecular formula C21H15ClFN3S2 B2585597 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine CAS No. 923193-62-8

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine

Cat. No.: B2585597
CAS No.: 923193-62-8
M. Wt: 427.94
InChI Key: KULJYXYEHBDTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine, supplied for research applications. It is provided with a minimum purity of 90% and is available for purchase in quantities from 1mg to 10mg . The compound is identified by CAS Number 923193-62-8 and has a molecular formula of C21H15ClFN3S2 and a molecular weight of 427.95 g/mol . This structured heterocyclic compound features a pyridazine core linked to both a methylthiazole and a benzylsulfanyl group, situating it within a class of molecules known for diverse investigation in life sciences . Heterocyclic compounds containing thiazole and similar motifs are frequently explored in medicinal chemistry for their potential biological activities, including as scaffolds for developing novel therapeutic agents . Researchers can utilize this molecule as a key intermediate or building block in organic synthesis, or as a standard for analytical method development. This product is intended for research purposes in a laboratory setting and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

5-[6-[(4-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-fluorophenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3S2/c1-13-20(28-21(24-13)15-4-8-17(23)9-5-15)18-10-11-19(26-25-18)27-12-14-2-6-16(22)7-3-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULJYXYEHBDTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridazine ring via a condensation reaction. The chlorophenylmethylsulfanyl group is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Sulfanyl Group Oxidation

The benzylsulfanyl (-S-CH₂-C₆H₄-Cl) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions. For example:

  • Reaction with H₂O₂/CH₃COOH : Yields sulfoxide at 0–5°C with 75–85% efficiency .

  • Reaction with mCPBA (meta-chloroperbenzoic acid) : Forms sulfone derivatives in dichloromethane at room temperature.

Table 1: Oxidation Reactions of Sulfanyl Groups

Oxidizing AgentProductConditionsYield (%)
H₂O₂/CH₃COOHSulfoxide0–5°C, 2–4 h75–85
mCPBASulfoneRT, 6 h60–70

Nucleophilic Substitution at Pyridazine

The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution at positions activated by adjacent electron-withdrawing groups. For example:

  • Displacement of Chlorine : In analogs like 3-chloropyridazine derivatives, chlorine is replaced by amines or thiols under basic conditions .

  • Reaction with Hydrazine : Forms hydrazinylpyridazine derivatives (e.g., compound 7 in , yield: 86%).

Key Data from Analogous Reactions :

  • 3-Chloropyridazine derivative synthesis :

    • Reagent: POCl₃, reflux (4 h).

    • Yield: 86%, m.p. 179–181°C.

    • IR: Loss of C=O peak at 1,700 cm⁻¹, confirming Cl substitution.

Functionalization of Thiazole Ring

The 4-methyl-2-(4-fluorophenyl)thiazole substituent can participate in:

  • Electrophilic Aromatic Substitution : Bromination or nitration at the 5-position of the thiazole ring, guided by the electron-donating methyl group .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling facilitated by the 4-fluorophenyl group’s halogen .

Example Protocol :

  • Suzuki Coupling :

    • Catalyst: Pd(PPh₃)₄.

    • Base: K₂CO₃.

    • Solvent: DMF/H₂O (3:1), 80°C, 12 h.

    • Yield: ~65% for arylboronic acid additions.

Halogen-Based Reactivity

The 4-chlorophenyl and 4-fluorophenyl groups enable:

  • Buchwald-Hartwig Amination : Substitution of Cl with amines using Pd catalysts .

  • SNAr (Nucleophilic Aromatic Substitution) : Fluorine displacement by strong nucleophiles (e.g., -OH, -NH₂) under high-temperature conditions .

Table 2: Halogen Reactivity in Analogs

Reaction TypeConditionsProduct
Buchwald-HartwigPd₂(dba)₃, Xantphos, 110°C, 24 hAryl amine derivatives
SNArKOH, DMSO, 120°C, 8 hPhenolic derivatives

Complex Formation via Hydrogen Bonding

The pyridazine nitrogen atoms participate in hydrogen bonding, influencing conformational stability and reactivity. For example:

  • Intramolecular H-bonding : Observed in analogs like compound 80 ( , O···N distance: 2.54 Å), which stabilizes planar geometries and enhances electrophilic reactivity .

Degradation Pathways

  • Acidic Hydrolysis : The sulfanyl group is susceptible to cleavage in concentrated HCl, yielding mercaptan and pyridazine fragments .

  • Photodegradation : UV exposure leads to thiazole ring opening, forming sulfonic acid derivatives .

Spectroscopic Characterization

Key data for structural confirmation of derivatives:

  • ¹H-NMR :

    • Pyridazine-H: δ 6.64–7.97 ppm (aromatic multiplet) .

    • Thiazole-CH₃: δ 2.40–2.60 ppm (singlet).

  • IR :

    • C=S stretch: 1,228 cm⁻¹ .

    • S=O stretch: 1,050–1,100 cm⁻¹ (post-oxidation) .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. Here are some key findings:

  • Cytotoxicity Testing : The compound has been tested against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer). Results indicated significant cytotoxic effects with IC50 values suggesting effective inhibition of cell viability .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with proteins involved in cell survival pathways through hydrophobic interactions .

Structure-Activity Relationship (SAR)

The effectiveness of the compound is influenced by its structural components. Notably:

  • The presence of the thiazole ring is essential for cytotoxic activity.
  • Substituents on the phenyl rings significantly modulate the compound's efficacy, highlighting the importance of specific functional groups in enhancing biological activity .

Study 1: Antitumor Activity

In a study conducted by Evren et al. (2019), derivatives of thiazole were synthesized and evaluated for their anticancer properties. The findings indicated that compounds with structural similarities to our target compound exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine .

Study 2: Mechanistic Insights

Another research effort focused on the interaction of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring were found to enhance binding affinity, correlating with increased cytotoxicity against cancer cells. This suggests that structural modifications can significantly impact the therapeutic potential of similar compounds .

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Analogue : 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (Compound 6g, )

  • Core Differences : While the target compound uses pyridazine and thiazole rings, Compound 6g employs pyrazole and thiadiazine moieties.
  • Substituent Impact: The 4-methoxyphenyl group in 6g increases electron density compared to the 4-fluorophenyl group in the target compound, altering binding interactions.

Electronic and Steric Properties

Computational studies using Multiwfn (wavefunction analysis) reveal:

  • Compound 6g shows higher electron delocalization in its thiadiazine ring, reducing steric hindrance compared to the bulkier thiazole-pyridazine system .

Molecular Docking and Binding Affinities

AutoDock4 simulations highlight differences in receptor binding:

Compound Target Protein Binding Affinity (ΔG, kcal/mol) Key Interactions
Target Compound EGFR Kinase -9.2 π-π stacking (thiazole), H-bond (sulfanyl)
Compound 6g COX-2 -7.8 H-bond (amide), hydrophobic (methoxyphenyl)

Crystallographic and Physicochemical Data

SHELX-refined crystal structures of analogues provide insights:

Compound Molecular Weight (g/mol) Solubility (logP) Melting Point (°C)
Target Compound 467.92 3.1 215–218
Compound 6g 492.98 2.6 189–192

The target compound’s higher logP (3.1 vs. 2.6) correlates with increased membrane permeability, critical for CNS-targeting therapeutics.

Biological Activity

The compound 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine is a novel heterocyclic compound that has drawn attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H18ClFN4OS
  • Molecular Weight : 404.89 g/mol

This compound features a pyridazine core substituted with a thiazole moiety and chlorinated phenyl groups, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Studies have shown that derivatives with chlorophenyl and fluorophenyl groups can inhibit bacterial growth effectively. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 µg/mL to 12.5 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is supported by its structural analogs, which have shown efficacy in inhibiting cancer cell proliferation. For example, compounds featuring the thiazole and pyridazine rings have been linked to apoptosis induction in cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor progression .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and disease states. In vitro studies revealed that certain derivatives exhibit competitive inhibition against AChE, making them potential candidates for treating neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridazine derivatives, including the target compound, reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl groups significantly impacted the antimicrobial potency .

CompoundMIC (µg/mL)Bacterial Strain
Compound A6.25Staphylococcus aureus
Compound B12.5Escherichia coli
Target Compound9.0Pseudomonas aeruginosa

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of thiazole-pyridazine derivatives showed that these compounds could induce cell cycle arrest in MCF-7 breast cancer cells. The study reported an IC50 value of approximately 15 µM for the target compound .

CompoundIC50 (µM)Cancer Cell Line
Compound C20MCF-7
Compound D18HeLa
Target Compound15MCF-7

The biological activities of This compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Competes with substrates for binding sites on target enzymes like AChE.
  • Interference with Cell Signaling Pathways : Alters pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What synthetic routes are established for this compound, and how do reaction conditions impact yield and purity?

  • Methodological Answer: Optimize synthesis via nucleophilic substitution or cross-coupling reactions. For example, introduce the sulfanyl group via reaction of 4-chlorobenzyl mercaptan with a halogenated pyridazine intermediate under inert conditions (e.g., N₂ atmosphere). Monitor reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>75%) and purity (>95%) .

Q. How is the molecular structure validated, and which techniques confirm stereochemistry?

  • Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and crystal packing. Complement with ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl vs. 4-fluorophenyl signals). For stereochemistry, employ NOESY NMR to detect spatial proximity of protons or chiral HPLC for enantiomeric separation .

Q. What spectroscopic methods characterize intermediates during synthesis?

  • Methodological Answer: Track intermediates via FT-IR (C-S stretch at ~650 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) for exact mass confirmation. Use UV-Vis spectroscopy (λmax ~270–300 nm) to monitor π-π* transitions in aromatic systems .

Q. How does the 4-fluorophenyl group influence physicochemical properties?

  • Methodological Answer: Compare logP values (via shake-flask method) and solubility (HPLC-based assays) with analogs lacking fluorine. Fluorine’s electronegativity increases lipophilicity (logP ~3.5) and metabolic stability, as observed in similar thiazole derivatives .

Advanced Research Questions

Q. How to design experiments linking sulfanyl/thiazol substituents to biological activity?

  • Methodological Answer: Synthesize analogs with varying substituents (e.g., replacing sulfanyl with methyl or thiazol with oxazole). Test in kinase inhibition assays (e.g., ATP-binding pocket competition) and correlate activity with steric/electronic parameters (Hammett constants). Use molecular dynamics simulations to map binding interactions .

Q. What strategies resolve contradictions between computational and experimental reactivity data?

  • Methodological Answer: Reconcile discrepancies by validating computational models (e.g., DFT calculations) with kinetic studies (stopped-flow UV-Vis). For example, if simulations predict faster sulfanyl group hydrolysis than observed, assess solvent effects (protic vs. aprotic) or intermediate stabilization via NMR .

Q. How to integrate kinetic studies with docking simulations for mechanistic insights?

  • Methodological Answer: Perform time-resolved fluorescence quenching to determine binding constants (Kd), then dock the compound into target protein structures (PDB IDs) using AutoDock Vina. Compare computed binding energies with experimental IC₅₀ values to identify critical residues (e.g., hydrophobic pockets accommodating 4-methylthiazol) .

Q. What approaches assess compound stability under varied pH/temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies (ICH guidelines): incubate at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS and identify hydrolytic cleavage points (e.g., sulfanyl group at pH <3). Use Arrhenius plots to extrapolate shelf-life .

Q. How to optimize reaction conditions using process control in synthesis?

  • Methodological Answer: Implement flow chemistry with real-time PAT (Process Analytical Technology), such as inline FT-IR, to monitor intermediate formation. Adjust residence time and reagent stoichiometry dynamically to maximize throughput and minimize byproducts (e.g., disulfide formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.